molecular formula C23H19N3O3 B2582659 N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251708-81-2

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2582659
CAS No.: 1251708-81-2
M. Wt: 385.423
InChI Key: MQMIFEMCDZIXCK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Its structure features:

  • A 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine backbone.
  • A phenyl group at position 1.
  • A 3,4-dimethylphenyl carboxamide substituent at position 2.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-10-11-16(13-15(14)2)25-22(28)19-20(27)18-9-6-12-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-13,27H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMIFEMCDZIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

a) 1,8-Naphthyridine Derivatives from

Compounds such as 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (2c) and 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) share the 1,8-naphthyridine core but differ in substituents:

  • Position 3: Morpholinomethyl or diethylaminomethyl groups in 2c and 2d, respectively, introduce polar moieties that enhance solubility compared to the lipophilic 3,4-dimethylphenyl carboxamide in the target compound .
  • Position 7 : A methyl group in 2c and 2d vs. absence in the target compound.

b) N3-Aryl-1-Alkyl-4-Oxo-1,4-Dihydro-Naphthyridine-3-Carboxamides from

Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) highlights:

  • Position 1 : A pentyl chain instead of phenyl, increasing alkyl chain flexibility.
  • Position 3 : A bulky 3,5-dimethyladamantyl group, which may enhance hydrophobic interactions but reduce solubility compared to the target compound’s 3,4-dimethylphenyl group .

Physicochemical Comparisons

Property Target Compound 2c () 67 ()
Melting Point [Data Needed] 198–200°C [Data Needed]
Solubility Likely low (lipophilic groups) Moderate (polar groups) Low (adamantyl bulk)
Key IR/NMR Features OH stretch (3400 cm⁻¹) C=O (1680 cm⁻¹) NH stretch (3300 cm⁻¹)
  • The 4-hydroxy group in the target compound may facilitate hydrogen bonding, influencing crystal packing and melting point.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves condensation of substituted phenyl groups with 1,8-naphthyridine precursors. For example, analogs like 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide are synthesized via nucleophilic substitution under reflux with diphenyl ether or DMF as solvents . Characterization includes:
  • Melting Point : Determined via open capillary method (e.g., 193–195°C for related compounds) .
  • Spectroscopy : IR confirms carbonyl (C=O) and amide groups (1650–1690 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–9.3 ppm) and substituent effects .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for Cl-substituted analogs) validate molecular weight .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

  • Methodological Answer :
  • TLC Monitoring : Use silica gel G plates with solvent systems like CHCl₃:MeOH (4:1) to track reaction progress .
  • Crystallization : Purify via slow evaporation in ethanol or DMF to obtain single crystals for X-ray diffraction (if applicable) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 62.28%, N: 9.90% for Cl-substituted analogs) to confirm stoichiometry .

Intermediate Research Questions

Q. What strategies improve solubility and crystallinity for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility, as seen in analogs with logP <3.0 .
  • Co-crystallization : Add morpholine or sulfonamide groups to enhance hydrogen bonding, as demonstrated in 1,8-naphthyridine sulfonamide derivatives .
  • Salt Formation : Explore HCl or Na salts to modify polarity without altering core structure .

Q. How can structural modifications impact bioactivity?

  • Methodological Answer :
  • Substituent Effects : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Ring Expansion : Compare 1,8-naphthyridine derivatives with 1,4-dihydropyridines to assess conformational flexibility and target engagement .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HepG2 vs. HEK293) to minimize discrepancies .
  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions (e.g., 4-hydroxy vs. 4-oxo) with kinase inhibition profiles .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., 1,8-naphthyridines vs. quinoline analogs) to identify outliers .

Q. What in silico tools predict ADMET properties for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area <140 Ų) and permeability (Caco-2 >5 × 10⁻⁶ cm/s) .
  • PASS Analysis : Predict biological targets (e.g., cyclooxygenase-2 inhibition) and validate via molecular dynamics simulations .
  • Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. How to design experiments for elucidating the mechanism of action?

  • Methodological Answer :
  • Kinase Assays : Use fluorescence polarization assays with ATP-competitive probes to test inhibition of EGFR or VEGFR2 .
  • Cellular Imaging : Employ confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .
  • Proteomics : Perform SILAC-based quantification to identify differentially expressed proteins post-treatment .

Data Analysis and Validation

Q. How to address inconsistencies in spectroscopic data (e.g., NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic Effects : Analyze coupling constants (J-values) for aromatic protons (e.g., J = 7.77 Hz in DMSO-d₆) to distinguish regioisomers .
  • Solvent Artifacts : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts or aggregation .

Q. What statistical methods are suitable for SAR studies?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA or PLS to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
  • Machine Learning : Train random forest models on datasets of 1,8-naphthyridine analogs to predict novel active compounds .

Advanced Synthesis Challenges

Q. How to optimize reaction yields for scale-up?

  • Methodological Answer :
  • Ultrasonication : Enhance mixing in heterogeneous reactions (e.g., POCl₃-mediated cyclization) to reduce reaction time from 24h to 2h .
  • Microwave Assistance : Use controlled microwave irradiation (e.g., 150°C, 300W) for high-yield amide bond formation .

Q. What strategies mitigate hygroscopicity and stability issues?

  • Methodological Answer :
  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the 4-oxo group .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

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